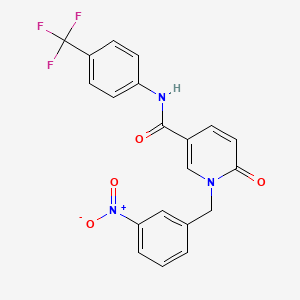
1-(3-nitrobenzyl)-6-oxo-N-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-nitrobenzyl)-6-oxo-N-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-nitrobenzyl)-6-oxo-N-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features a dihydropyridine ring substituted with a nitrobenzyl group and a trifluoromethyl-substituted phenyl moiety. These functional groups contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H14F3N3O4 |
| Molecular Weight | 417.344 g/mol |
| CAS Number | 899970-57-1 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant activity. For example, it has shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli
In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for several strains, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The dihydropyridine structure allows for interaction with calcium channels, potentially influencing cellular calcium homeostasis and promoting cell death in malignant cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Bioreduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Calcium Channel Interaction : The dihydropyridine structure is known to modulate calcium ion flux in cells, which can affect various cellular processes.
- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, potentially improving its cellular uptake and interaction with intracellular targets .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds within the same class. For instance:
- A study on related dihydropyridines reported significant antibacterial activity against multiple strains, with MIC values as low as 0.2 µg/mL for some derivatives.
- Another investigation highlighted the anticancer potential of similar compounds, noting their ability to inhibit tumor growth in animal models.
These findings underscore the therapeutic potential of this compound and its analogs in treating infections and cancer .
属性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)15-5-7-16(8-6-15)24-19(28)14-4-9-18(27)25(12-14)11-13-2-1-3-17(10-13)26(29)30/h1-10,12H,11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPOAHXBMRWKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














